(S)-2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a hydroxyl group, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridine and an amino alcohol precursor.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Reaction Steps: The process may include steps like nucleophilic substitution, reduction, and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloropyridine moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(S)-2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The chloropyridine moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but lacks the pyridine ring.
2-Amino-2-(4-chloropyridin-3-yl)ethanol: Similar structure with a different position of the chlorine atom on the pyridine ring.
Uniqueness
(S)-2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C7H10Cl2N2O |
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Molecular Weight |
209.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-chloropyridin-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c8-5-1-2-10-7(3-5)6(9)4-11;/h1-3,6,11H,4,9H2;1H/t6-;/m1./s1 |
InChI Key |
FOLRPLNFMBTETC-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CN=C(C=C1Cl)[C@@H](CO)N.Cl |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(CO)N.Cl |
Origin of Product |
United States |
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